Cholesterin ethyl ether
Description
Historical Context of Etherified Sterols in Chemical and Biochemical Research
The study of etherified sterols is rooted in the broader investigation of sterol structure and function. Historically, much of the focus was on cholesterol and its esters, which are the primary forms of sterol storage and transport in many organisms. nih.gov However, researchers began to synthesize and investigate etherified sterols to understand the specific roles of the hydroxyl group at the C3 position of the cholesterol molecule. uu.nl The ether linkage, being more stable to chemical and enzymatic hydrolysis than the ester linkage, provided a tool to create non-metabolizable analogs. nih.gov This stability allows scientists to trace the movement and localization of these sterol analogs within biological systems without the complication of metabolic breakdown. nih.govrevvity.com Early research in this area laid the groundwork for using etherified sterols, including cholesterin ethyl ether, as probes in membrane studies and as markers for lipid uptake and transport. uu.nlnih.gov
Rationale for Studying this compound as a Sterol Analog
The scientific interest in this compound stems from its specific molecular structure. The replacement of the 3β-hydroxyl group of cholesterol with an ethoxy group alters its polarity and hydrogen-bonding capability, while retaining the rigid sterol ring structure and hydrophobic tail. uu.nl This modification makes it a valuable tool for several reasons:
Investigating the Role of the 3β-Hydroxyl Group: By comparing the behavior of this compound with that of cholesterol, researchers can elucidate the precise functions of the hydroxyl group in membrane interactions, such as its role in hydrogen bonding with phospholipids (B1166683) and membrane proteins. uu.nl
Non-metabolizable Tracer: The ether bond in this compound is resistant to hydrolysis by cellular enzymes that typically cleave cholesteryl esters. nih.gov This property makes it an excellent tracer for following lipid particle uptake and accumulation in cells and tissues, as it remains intact within the system under study. nih.govrevvity.com
Modulating Membrane Properties: The substitution of the hydroxyl group with an ethoxy group can influence the physical properties of membranes, such as fluidity and permeability. Studying these effects helps to understand how subtle changes in sterol structure can impact membrane function. uu.nlcore.ac.uk
Overview of Key Research Domains for this compound
The unique characteristics of this compound have led to its application in several key research domains:
Membrane Biophysics: A primary area of research involves its use in model membranes, such as liposomes and monolayers, to study lipid-lipid and lipid-protein interactions. uu.nlcore.ac.uk Experiments often focus on its effects on membrane fluidity, phase transitions, and permeability. uu.nl
Lipid Metabolism and Transport: As a non-metabolizable marker, radiolabeled versions of this compound are employed to trace the pathways of lipoprotein and lipid emulsion uptake by cells. nih.gov This provides insights into the mechanisms of lipid transport and associated diseases.
Liquid Crystal Research: Cholesterol derivatives are known to form liquid crystalline phases. nih.govmdpi.com this compound, as a modified sterol, is studied for its liquid crystalline properties and its potential applications in materials science. iucr.org
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H50O | chemicalbook.com |
| Molecular Weight | 414.71 g/mol | chemicalbook.com |
| CAS Number | 986-19-6 | chemicalbook.comchemicalbook.com |
| Appearance | White solid | mdpi.com |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and diethyl ether. | ontosight.aianimbiosci.org |
Comparison of this compound with Related Sterols in Model Membranes
| Sterol Derivative | Effect on Glucose Permeability of Liposomes (relative to cholesterol) | Condensing Effect in Mixed Monolayers | Reference |
| Cholesterol | 100% (baseline) | Strong | uu.nl |
| This compound | 33% of the effect observed with cholesterol | Moderate interaction observed | uu.nlcore.ac.uk |
| Cholesteryl Methyl Ether | 62% of the effect observed with cholesterol | Moderate interaction observed | uu.nlcore.ac.uk |
| Cholesteryl Acetate (B1210297) | No effect | Marginal | uu.nlcore.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-ethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-30-23-15-17-28(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)29(26,6)18-16-27(24)28/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCKZFYZWPQOO-AXYOXNHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90913170 | |
| Record name | 3-Ethoxycholest-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90913170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
986-19-6 | |
| Record name | Cholesterin ethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxycholest-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90913170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Chemical Modifications of Cholesterin Ethyl Ether
Established Synthetic Routes for Cholesterin Ethyl Ether and Related Cholesteryl Ethers
Several well-established methods are utilized for the synthesis of cholesteryl ethers. These routes often involve the activation of the cholesterol hydroxyl group or the use of reactive alkylating agents.
A superior method for the synthesis of a range of cholesteryl alkyl ethers involves the alcoholysis of cholesterol p-toluenesulfonate (cholesteryl tosylate). nih.gov In this two-step process, cholesterol is first converted to its tosylate derivative by reacting it with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. The tosylate group is an excellent leaving group, facilitating a subsequent nucleophilic substitution reaction.
The second step is the alcoholysis of the cholesteryl tosylate. When ethanol (B145695) is used as the alcohol, it acts as a nucleophile, displacing the tosylate group to form this compound. This method has been found to be particularly effective for preparing a variety of cholesteryl alkyl ethers, including long-chain unsaturated alkyl ethers. nih.gov The reaction generally proceeds with inversion of configuration at the C3 carbon, leading to the formation of the 3α-ether. However, solvolysis of cholesteryl p-tosylate in the presence of a buffer like potassium acetate (B1210297) can also lead to rearrangement products, such as 3α,5α-cyclocholestan-6β-yl ethers (i-cholesteryl ethers). scirp.org
An alternative strategy involves the reaction of an activated alcohol, in the form of a mesylate, with a cholesterol salt. This approach, a variation of the Williamson ether synthesis, avoids the direct activation of the sterically hindered hydroxyl group of cholesterol. First, cholesterol is deprotonated with a strong base, such as sodium hydride, to form the more nucleophilic sodium cholesteroxide (sodium salt of cholesterol).
Separately, the desired alcohol (ethanol for the synthesis of this compound) is converted to its methanesulfonate (B1217627) (mesylate) derivative by reaction with methanesulfonyl chloride. The alcohol mesylate is then treated with the sodium salt of cholesterol in a suitable solvent system, such as toluene (B28343) in the presence of anhydrous dimethyl formamide (B127407) (DMF). nih.gov The cholesteroxide anion acts as a nucleophile, attacking the ethyl group of the ethyl mesylate and displacing the mesylate leaving group to yield this compound. This method has been successfully used to synthesize various ethers, such as hexyl, tetradecyl, and oleyl cholesteryl ethers, with yields reported between 55 and 70%. nih.gov
| Reactant 1 | Reactant 2 | Product | Solvent/Conditions | Yield (%) |
| Sodium Salt of Cholesterol | Hexyl Mesylate | Cholesteryl Hexyl Ether | Toluene/DMF, 80°C | 55-70 |
| Sodium Salt of Cholesterol | Tetradecyl Mesylate | Cholesteryl Tetradecyl Ether | Toluene/DMF, 80°C | 55-70 |
| Sodium Salt of Cholesterol | Oleyl Mesylate | Cholesteryl Oleyl Ether | Toluene/DMF, 80°C | 55-70 |
This table presents data for related cholesteryl ethers synthesized via the mesylate reaction. nih.gov
Electrochemical methods offer a modern approach to forming ether linkages, particularly in the synthesis of complex molecules like cholesteryl glycoconjugates. In this context, i-cholesteryl ethers, such as 3α,5α-cyclocholestan-6β-yl ethyl ether, have proven to be excellent donors of the cholesterol moiety. scirp.orgchemicalbook.com
The method involves the electrooxidation of an i-cholesteryl ether in the presence of a sugar molecule with a free hydroxyl group. scirp.org The electrochemical reaction activates the i-cholesteryl donor, which then reacts with the sugar's hydroxyl group to form a new ether bond, resulting in a cholesterol glycoconjugate. This technique has been tested with a variety of i-cholesteryl ethers, with the ethyl, benzyl, phenyl, and TBDMS ethers providing the best yields. creative-proteomics.com A notable side reaction is the isomerization of the i-cholesteryl ether to the less reactive cholesteryl ether. scirp.org
| i-Cholesteryl Ether Donor | Product Yield (%) |
| Ethyl Ether | 51 |
| Benzyl Ether | 50 |
| Phenyl Ether | 58 |
| TBDMS Ether | 52 |
This table shows the yields for the electrochemical synthesis of a specific cholesterol glycoconjugate using different i-cholesteryl ether donors. creative-proteomics.com
Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-oxygen bonds. While palladium-catalyzed cross-coupling methods have been recently developed for the synthesis of cholesterol esters from cholesterol and aroyl chlorides with good to high yields, nih.govnih.govnih.gov specific applications of these methods for the direct synthesis of simple alkyl ethers like this compound are less commonly reported in the literature. These palladium-catalyzed reactions typically use a base such as sodium tert-butoxide and a phosphine-based ligand, often accelerated by microwave irradiation. nih.govnih.gov
Copper-catalyzed reactions, such as the azide-alkyne "Click" reaction, have been employed to link cholesterol derivatives that contain an ether bond to other molecules, but this does not form the primary ether linkage to the cholesterol C3 position itself. sigmaaldrich.com Similarly, nickel-catalyzed methods have been developed for C-O bond formation, for instance, in the synthesis of cyclic enol ethers, but their direct application to cholesterol remains an area for further exploration. mdpi.com
Novel Synthetic Methodologies and Catalysis for this compound Derivatization
Research into the synthesis of cholesterol derivatives continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies.
The concepts of stereoselectivity and regioselectivity are critical in the synthesis of complex molecules like cholesterol derivatives. Cholesterol itself is a chiral molecule with a specific stereochemistry, including the β-configuration of the hydroxyl group at the C3 position. Most etherification reactions at this position, such as the Williamson ether synthesis (using the cholesterol salt as the nucleophile), proceed with retention of this configuration, making the process inherently stereoselective.
Regioselectivity becomes crucial when modifying the cholesterol structure to create more complex ethers. A notable example is the alkylation of cholesterol with epichlorohydrin (B41342) in the presence of a phase-transfer catalyst. sigmaaldrich.com This reaction forms a cholesterol-epoxide derivative. The subsequent ring-opening of the oxirane (epoxide) ring with sodium azide (B81097) is highly regioselective, affording an O-(3-azido-2-hydroxy)-substituted cholesterol derivative, which contains a more complex ether linkage. sigmaaldrich.com This intermediate can then be used for further functionalization, for instance, through copper-catalyzed cycloaddition reactions. sigmaaldrich.com Such multi-step pathways that control the precise location and stereochemistry of new functional groups are central to the modern synthesis of novel cholesterol-based materials and compounds.
Green Chemistry Principles Applied to Etherified Sterol Synthesis
The synthesis of sterol ethers, including this compound, is increasingly influenced by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. While traditional synthesis might involve harsh reagents and organic solvents, modern approaches seek to minimize environmental impact. Methodologies developed for structurally similar phytosterol and stanol esters provide a framework for greener etherification processes.
Key green strategies applicable to sterol ether synthesis include:
Biocatalysis: The use of enzymes, particularly lipases, offers a mild and highly selective alternative to chemical catalysts. Lipases can function in solvent-free systems, using one of the reactants as the reaction medium, which significantly reduces waste. nih.govwhiterose.ac.uk For instance, immobilized lipases from sources like Candida rugosa have been effectively used in the synthesis of pine sterol esters, achieving high yields in solvent-free conditions. nih.gov This approach avoids the need for toxic solvents and simplifies product purification. nih.govwhiterose.ac.uk
Microwave-Assisted Synthesis: Microwave irradiation has emerged as an energy-efficient method to accelerate chemical reactions. nih.govresearchgate.net In the context of sterol modification, microwave-mediated synthesis can dramatically reduce reaction times from hours to minutes and can proceed without a catalyst. researchgate.net This technique not only conserves energy but also minimizes the formation of side products that can result from prolonged exposure to high temperatures. researchgate.net
Solvent-Free Systems: Conducting reactions without a solvent is a core principle of green chemistry. For the synthesis of sterol derivatives, using a liquid substrate, such as a fatty acid, as the reaction medium has proven effective. nih.govwhiterose.ac.uk This strategy increases reactant concentration, often leading to faster reaction rates and higher yields, while completely eliminating solvent-related waste. whiterose.ac.uk
These approaches, summarized in the table below, represent a significant shift towards more sustainable and environmentally responsible methods for producing etherified sterols.
| Green Strategy | Catalyst/Mediator | Key Advantages | Relevant Sterol Type |
| Biocatalysis | Immobilized Lipases | High selectivity, mild conditions, reusable catalyst, reduced waste. nih.govcsic.es | Phytosterols, Stanols nih.govcsic.es |
| Microwave-Assisted Synthesis | None (Non-catalytic) | Drastically reduced reaction times, energy efficiency, high conversion rates. researchgate.net | Phytosterols researchgate.net |
| Solvent-Free Systems | Lipases or Chemical Catalysts | Eliminates solvent waste, increases reactant concentration, simplifies purification. nih.govwhiterose.ac.uk | β-sitosterol, Pine sterol nih.govwhiterose.ac.uk |
Preparation of Labeled this compound Analogs for Mechanistic Investigations
Isotopically labeled analogs of this compound are invaluable tools for tracing metabolic pathways, quantifying biological processes, and serving as internal standards in analytical chemistry. The synthesis of these analogs requires specialized methods to incorporate isotopes like tritium (B154650) (³H) and deuterium (B1214612) (²H).
Synthesis of Tritiated Cholesteryl Ethers for Tracer Studies
Tritiated cholesteryl ethers serve as crucial radiolabeled tracers to study the uptake and metabolism of cholesteryl esters in biological systems. nih.gov A robust method for their synthesis involves the alcoholysis of a cholesterol p-toluenesulfonate precursor. nih.gov
This synthetic route is particularly advantageous for preparing long-chain, unsaturated alkyl ethers of [7α-³H]cholesterol with high specific activity. nih.gov The process is considered superior to alternative methods, such as the etherification of sodium or potassium cholesterylate with alkyl halides, which may be less efficient for these specific substrates. nih.gov The use of tritiated water is a well-established method for introducing the tritium label into the cholesterol molecule itself, which can then be used in subsequent etherification reactions to produce the desired tracer. nih.gov These tritiated ethers have been instrumental in demonstrating the pathways of cholesteryl ester uptake in various tissues. nih.gov
| Method | Precursors | Key Advantage |
| Alcoholysis of Tosylate | [7α-³H]Cholesterol p-toluenesulfonate, Alcohol | Superior for preparing long-chain unsaturated ethers with high specific activity. nih.gov |
| Williamson Ether Synthesis | Sodium/Potassium [³H]cholesterylate, Alkyl halide | Less efficient for certain long-chain unsaturated substrates. nih.gov |
Deuterated Analogs for Spectroscopic Applications
Deuterated analogs of this compound are primarily used as internal standards in mass spectrometry (MS) for the precise and accurate quantification of cholesterol and its ethers in complex biological samples. nih.govescholarship.org The presence of deuterium increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from its non-deuterated counterpart in a mass spectrometer.
The synthesis of these analogs typically involves using a deuterated cholesterol precursor, such as D₇-cholesterol. nih.gov This labeled precursor can then be etherified using standard synthetic methods to yield the desired deuterated this compound. In tandem mass spectrometry (ESI-MS/MS), these deuterated standards are added to a sample in known amounts before processing. nih.gov By comparing the signal intensity of the endogenous analyte to the deuterated internal standard, absolute quantification can be achieved, correcting for any sample loss during extraction and variation in ionization efficiency. nih.govescholarship.org This technique is a cornerstone of modern lipidomics, enabling high-throughput and reliable analysis of lipids. nih.gov
| Deuterated Analog | Spectroscopic Application | Purpose |
| D₇-Cholesteryl Ethers | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Internal standard for absolute quantification of cholesteryl ethers in biological matrices. nih.gov |
| Deuterated Cholesterol | Mass Spectrometry (MS) | Precursor for synthesis; used as an internal standard for free cholesterol analysis. nih.govresearchgate.net |
Biochemical Transformations and Enzymatic Interactions of Cholesterin Ethyl Ether
Enzymatic Biotransformation Pathways of Etherified Sterols
Etherified sterols such as Cholesterin ethyl ether are generally characterized by their resistance to enzymatic hydrolysis compared to sterol esters. This resistance is a direct consequence of the chemical stability of the ether bond versus the more labile ester bond. However, their biotransformation is not entirely absent and can be observed under specific in vitro conditions and in certain model organisms equipped with versatile enzymatic machinery.
The term "etherase" is not a formal enzyme classification; rather, the cleavage of the ether bond in lipids is typically attributed to the broad-specificity actions of hydrolases like lipases and esterases. In vitro studies demonstrate that the hydrolysis of the ether linkage in cholesteryl ethers is significantly slower and less efficient than the hydrolysis of the ester linkage in cholesteryl esters.
Radiolabeled cholesteryl ethers are widely employed as non-metabolizable tracers for lipoproteins and lipid emulsions precisely because they are not readily hydrolyzed by mammalian cellular enzymes, allowing them to act as markers for cumulative cell uptake. nih.gov However, studies have shown that some hydrolysis can occur. For instance, when testing the stability of radiolabeled cholesteryl ethers, researchers found that while some ethers remain stable, others can be hydrolyzed to free cholesterol both in vitro and in vivo. nih.gov This suggests that some enzymes possess at least a minimal level of activity towards the ether bond, although this activity is far lower than that observed for ester bonds. The efficiency of this cleavage is dependent on the specific enzyme, the structure of the ether, and the reaction conditions.
Model organisms like yeast and various microbes offer a platform to study the metabolism of sterol derivatives in systems with diverse enzymatic capabilities.
Yeast (Saccharomyces cerevisiae): Yeast is a well-established model for studying sterol metabolism, including the synthesis, esterification, and hydrolysis of its primary sterol, ergosterol. nih.govasm.orgnih.gov Yeast cells possess acyl-CoA:sterol acyltransferases (Are1p and Are2p) for sterol esterification and several steryl ester hydrolases (Yeh1p, Yeh2p, and Tgl1p) for their breakdown. researchgate.net
While direct metabolism of this compound by yeast is not extensively documented, studies using yeast sterol auxotrophs have provided insights. A yeast mutant (GL-7), unable to synthesize its own sterols, was shown to grow effectively when its medium was supplemented with a modified ether, cholesteryl-(2'-hydroxy)-ethyl ether. ias.ac.in This indicates that the yeast cell can uptake and incorporate the sterol ether into its membranes, where it functionally replaces cholesterol. ias.ac.in However, this study did not investigate the subsequent metabolic breakdown of the ether, which is presumed to be minimal. The primary metabolic interactions likely involve transport and membrane incorporation rather than significant oxidative or reductive transformations of the ether itself.
Microbial Systems: Various microorganisms can utilize cholesterol as a carbon source, demonstrating a robust capacity for steroid transformation. nih.govnih.gov Bacteria such as Burkholderia cepacia and Lactobacillus bulgaricus can perform hydroxylation, oxidation, and side-chain cleavage on the cholesterol molecule. nih.govresearchgate.net For example, cholesterol oxidase, an enzyme found in many bacteria, catalyzes the oxidation of the 3-hydroxyl group and isomerization of the double bond, initiating the degradation of the sterol ring. bibliomed.org
It is hypothesized that for this compound to be metabolized by such pathways, an initial cleavage of the ether bond would be necessary to liberate the free cholesterol. Given the stability of the ether linkage, this compound would be a poor substrate for these organisms compared to free cholesterol or cholesteryl esters. The biotransformation would be rate-limited by the initial de-etherification step.
Substrate Specificity and Kinetic Analysis of Enzymes with this compound
The interaction between enzymes and this compound is defined by the principles of substrate specificity and enzyme kinetics. The structural difference between an ether and an ester linkage at the 3-position of the cholesterol molecule is a critical determinant of enzymatic recognition and catalytic efficiency.
Lipases (EC 3.1.1.3) and cholesterol esterases (CEases, EC 3.1.1.13) are the primary enzymes responsible for hydrolyzing lipid esters. CEases, found in organisms from microbes to mammals, catalyze the hydrolysis of sterol esters into their component sterols and fatty acids. worthington-biochem.comnih.gov
A key distinction between lipases and esterases lies in their kinetic behavior. Lipases exhibit maximal activity on emulsified substrates at an oil-water interface (interfacial activation), whereas esterases act efficiently on soluble substrates and their activity is not necessarily enhanced by interfaces. nih.govcirad.fr
When presented with a cholesteryl ether, these enzymes show significantly reduced activity. The ether bond's greater chemical stability and different stereoelectronic properties compared to an ester bond make it a much poorer substrate for the catalytic machinery of these hydrolases, which is optimized for ester cleavage. While complete inertness is rare, the rate of ether cleavage is orders of magnitude lower than that of ester hydrolysis, to the point where ethers are often termed "non-hydrolyzable" in experimental contexts. nih.gov This differentiation is fundamental to their use as metabolic tracers. nih.gov
| Substrate Type | Linkage | Relative Hydrolysis Rate | Enzymes Involved | Key Characteristic |
|---|---|---|---|---|
| Cholesteryl Esters (e.g., Cholesteryl Oleate) | Ester (-O-C=O) | High | Cholesterol Esterase, Lipases | Readily hydrolyzed; serves as a source of free cholesterol and fatty acids. worthington-biochem.com |
| This compound | Ether (-O-C) | Very Low / Negligible | Cholesterol Esterase, Lipases (minimal activity) | Highly resistant to hydrolysis; used as a stable metabolic tracer. nih.gov |
Enzymatic recognition is highly specific to the three-dimensional structure and chemical nature of the substrate. Studies on pancreatic cholesterol esterase have revealed distinct substrate preferences. For example, the enzyme hydrolyzes cholesterol esters at a significantly greater rate than phytosterol esters. unl.edu Furthermore, the nature of the fatty acid chain in the ester also influences the rate of hydrolysis, with esters of unsaturated fatty acids like oleate (B1233923) being cleaved more efficiently than those of saturated fatty acids like stearate. unl.edu
This demonstrates the high degree of specificity of the enzyme's active site. For this compound, the small, non-polar ethyl group presents a starkly different profile compared to the long, flexible acyl chain of a fatty acid. The active site of a cholesterol esterase is configured to accommodate and orient a long fatty acid chain for catalysis. The short ethyl group would not bind optimally in this pocket, leading to poor substrate recognition, a high Michaelis constant (Km), and a very low catalytic rate (kcat).
In contrast, free cholesterol is not a substrate for hydrolysis but can be a product or can be esterified by acyl-CoA:cholesterol acyltransferase (ACAT). The recognition of free cholesterol by enzymes like ACAT or cholesterol oxidase depends on the free 3β-hydroxyl group, which is absent in both esters and ethers, preventing these enzymes from acting on this compound directly.
Advanced Analytical Methodologies for Cholesterin Ethyl Ether Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of Cholesterin Ethyl Ether, providing the means to isolate it from other sterols, cholesteryl esters, and lipids. The choice of technique depends on the analytical goal, whether it is for quantification, purification, or preliminary identification.
Gas chromatography is a powerful technique for analyzing volatile compounds. phenomenex.com this compound, being relatively non-polar, is amenable to GC analysis. The method is prized for its high resolution and sensitivity.
When coupled with a Flame Ionization Detector (FID), GC provides accurate quantification of the analyte. nih.gov FID is a robust and widely used detector that generates a signal proportional to the mass of carbon atoms entering the flame, making it suitable for quantifying lipids like this compound. nih.govgrafiati.com For qualitative analysis and unambiguous identification, coupling GC with a Mass Spectrometer (MS) is the preferred method. shimadzu.comresearchgate.net GC-MS provides information on the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint for positive identification. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | TR-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity column suitable for separating non-polar to moderately polar compounds like sterol ethers and esters. mdpi.com |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis. mdpi.com |
| Temperature Program | Initial temp 40-70°C, ramped to 330-350°C | A temperature gradient is used to first separate more volatile compounds and then elute higher boiling point analytes like this compound. mdpi.com |
| Detector | FID or MS | FID for robust quantification; MS for positive identification and structural information. nih.govshimadzu.com |
While this compound is more volatile than free cholesterol, derivatization is a common strategy in sterol analysis to improve chromatographic behavior. phenomenex.comsigmaaldrich.com The process is essential for compounds with active hydrogen atoms, such as the hydroxyl group in free cholesterol, to increase their volatility and thermal stability. phenomenex.comidc-online.com Silylation replaces the active hydrogen of a polar functional group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com
This procedure involves reacting the sample with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comidc-online.com The resulting TMS derivative exhibits a lower boiling point and reduced polarity, leading to sharper peaks and better resolution during GC analysis. phenomenex.com For a sample containing a mixture of free cholesterol and this compound, this derivatization step would convert the free cholesterol into its TMS ether, allowing for the simultaneous and well-resolved analysis of both compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov It is particularly well-suited for the analysis of lipids, which may have low volatility or be thermally unstable. sigmaaldrich.com
Several detectors can be coupled with HPLC for the analysis of this compound. Since cholesterol and its simple derivatives lack a strong chromophore, Ultraviolet (UV) detection is typically performed at low wavelengths, such as 205 nm. plos.orgplos.org A Diode-Array Detector (DAD) offers the advantage of acquiring a full UV spectrum, which can aid in peak identification. aocs.orgresearchgate.net A Refractive Index (RI) detector is a universal detector that responds to changes in the refractive index of the eluent, but it is generally less sensitive than UV detection and is sensitive to temperature and mobile phase fluctuations. aocs.orgnih.gov
Both reversed-phase and normal-phase HPLC modes are employed in lipid analysis, each offering distinct advantages for the separation of this compound. phenomenex.comhawach.com
Normal-Phase (NP) HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381)/ethyl acetate). hawach.combiotage.com In this mode, separation is based on the polarity of the analytes. phenomenex.com Non-polar compounds like this compound elute first, while more polar compounds are retained longer. NP-HPLC is highly effective for separating lipids into different classes (e.g., separating sterol ethers and esters from more polar triglycerides or free fatty acids). aocs.org
Reversed-Phase (RP) HPLC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., acetonitrile/isopropanol/water). nih.govplos.org Retention is based on the hydrophobicity of the analytes. nih.gov This mode is excellent for separating homologous series of lipids, such as different cholesteryl esters based on their fatty acid chain length and degree of unsaturation. nih.govnih.gov this compound would be well-resolved from free cholesterol and from various cholesteryl esters in an RP-HPLC system.
| Feature | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |
|---|---|---|
| Stationary Phase | Polar (e.g., Silica (B1680970), Cyano) | Non-polar (e.g., C18, C8) hawach.com |
| Mobile Phase | Non-polar (e.g., Hexane, Diethyl Ether) aocs.org | Polar (e.g., Acetonitrile, Methanol, Water) nih.gov |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Application for this compound | Separation from more polar lipid classes (e.g., free cholesterol, phospholipids). aocs.org | Separation from other non-polar lipids based on subtle differences in hydrophobicity (e.g., cholesteryl esters of varying chain lengths). nih.govnih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used for the separation of lipids. rockefeller.eduorgchemboulder.com It operates on the principle of adsorption chromatography, using a stationary phase, such as silica gel coated on a plate, and a liquid mobile phase. aocs.orgresearchgate.net
For the separation of non-polar lipids, a common mobile phase consists of a mixture of hexane and diethyl ether, often with a small amount of acetic acid. aocs.orgresearchgate.net The sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing the mobile phase. rockefeller.eduorgchemboulder.com As the solvent moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. orgchemboulder.com Non-polar compounds like this compound travel further up the plate, resulting in a higher retention factor (Rf) value compared to more polar lipids like free cholesterol. aocs.org Visualization can be achieved using methods like iodine vapor, which binds to double bonds in lipids, or by charring with a corrosive spray like cupric acetate (B1210297) in phosphoric acid. rockefeller.eduresearchgate.net TLC is valuable for both analytical screening and for preparative purification of this compound from lipid extracts. aocs.orgnih.gov
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD, RI)
Spectroscopic and Spectrometric Characterization
Following chromatographic separation, spectroscopic and spectrometric techniques are employed for the definitive structural confirmation of this compound.
Mass Spectrometry (MS), especially when coupled with GC or LC, is a primary tool for characterization. nih.govnih.gov It provides the molecular weight of the compound and yields characteristic fragmentation patterns upon ionization. nih.gov Chemical ionization MS has been shown to be a useful tool for characterizing cholesterol esters and related compounds. researchgate.netnih.gov High-resolution mass spectrometry can provide the exact elemental composition, further confirming the identity of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used to map the complete chemical structure. mdpi.com For this compound, ¹H NMR would clearly show the signals for the ethyl group (a triplet and a quartet) and their connection to the cholesterol backbone at the C3 position. ¹³C NMR would provide the chemical shift for every carbon atom in the molecule, confirming the ether linkage and the integrity of the sterol core. mdpi.com These methods, when used in combination, provide unequivocal proof of the structure and purity of this compound.
Sample Preparation and Extraction Protocols for this compound
The successful analysis of this compound is highly dependent on the methods used to isolate it from the sample matrix.
Solvent extraction is a fundamental step in isolating lipids, including this compound, from biological or other complex matrices. As a nonpolar compound, this compound is readily soluble in nonpolar organic solvents.
Ethyl Ether: Diethyl ether is an effective solvent for extracting nonpolar lipids like cholesteryl esters and ethers. vscht.czresearchgate.net
Hexane/Diethyl Ether Mixtures: A common and efficient solvent system for the extraction of neutral lipids is a mixture of hexane and diethyl ether. nist.govnih.govmdpi.com The ratio of these solvents can be adjusted to optimize the extraction of specific lipid classes. For instance, a mixture of hexane and diethyl ether (e.g., 90:10 or 70:30 v/v) is often used in chromatographic separations to isolate cholesteryl esters. researchgate.netnih.gov
In many biological samples, cholesterol exists as both the free alcohol and as esters. To analyze the total sterol content, or to isolate sterols from esterified forms, a saponification step is employed. Saponification is a hydrolysis reaction using a strong base, typically potassium hydroxide (B78521) (KOH) in an alcoholic solution, which cleaves the ester bonds. illinois.edu
This process converts saponifiable lipids, such as triglycerides and cholesteryl esters, into water-soluble glycerol (B35011) and fatty acid salts (soaps), respectively. The non-saponifiable fraction, which includes free sterols like cholesterol, hydrocarbons, and in this context, the chemically stable this compound, remains in the organic phase and can be subsequently extracted with a nonpolar solvent like hexane or diethyl ether. mdpi.comnih.govchemicalbook.com This method is crucial for isolating and concentrating sterols and their ether derivatives from a complex lipid mixture. nih.govresearchgate.netillinois.edu
Solid Phase Extraction (SPE) is a chromatographic technique widely used for the selective isolation and purification of analytes from a complex sample. For the enrichment of this compound, a silica-based SPE cartridge is commonly used. ias.ac.innih.govchemicalbook.com
The general procedure involves dissolving the lipid extract in a nonpolar solvent and applying it to the SPE cartridge. This compound, being a nonpolar compound, will have a weak affinity for the polar silica stationary phase. Therefore, it can be eluted from the cartridge using a nonpolar solvent such as hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether. researchgate.netnih.govias.ac.in More polar lipids, such as free cholesterol and phospholipids (B1166683), will be retained more strongly on the silica gel and can be eluted later with more polar solvents. This allows for an effective separation and purification of this compound from other lipid classes prior to instrumental analysis. researchgate.netnih.govias.ac.in
Based on a comprehensive review of the available research, there is insufficient detailed scientific data to generate a thorough article on the biophysical studies of this compound (cholesteryl ethyl ether) that adheres to the specific, multi-level outline provided. Dedicated studies focusing on the molecular dynamics simulations, specific effects on membrane fluidity and order parameters, and detailed vesicle properties of this particular compound are not present in the search results.
However, limited but significant findings regarding its interactions in membrane systems have been identified. These findings are summarized below.
Summary of Research Findings on Cholesteryl Ethyl Ether in Membranes
The primary structural difference between cholesterol and cholesteryl ethyl ether is the replacement of the 3β-hydroxyl (-OH) group with an ethyl ether (-O-CH₂CH₃) group. This modification is critical as the hydroxyl group is cholesterol's only polar moiety and is responsible for its crucial hydrogen-bonding interactions that anchor it at the membrane's aqueous interface. The absence of this hydroxyl group's hydrogen-donating ability in cholesteryl ethyl ether fundamentally alters its interaction with lipid membranes.
Influence on Membrane Phase Behavior and Domain Formation
Research indicates that the hydroxyl group is essential for cholesterol's ability to organize specific lipid domains. In studies involving phosphoinositide lipids, cholesterol promotes the formation of lipid domains. In contrast, cholesteryl ethyl ether does not facilitate the formation of these phosphoinositide domains. researchgate.net This suggests that the hydrogen-bonding capability of cholesterol's hydroxyl group is instrumental for specific lipid-sterol interactions that lead to membrane lateral organization. researchgate.net
Differential scanning calorimetry has been used to measure the effect of cholesteryl ethyl ether on the gel-to-liquid-crystalline phase transition of dipalmitoylphosphatidylcholine, indicating that it does influence the phase behavior of phospholipids, though detailed parameters are not extensively reported. researchgate.net
Effects on Membrane Permeability
The modification of cholesterol's headgroup also impacts one of its most well-known functions: reducing membrane permeability. Studies on liposomal membranes show that cholesteryl ethyl ether does reduce glucose permeability, but its effect is significantly weaker than that of cholesterol. researchgate.net One study quantified this difference, noting that cholesteryl ethyl ether exhibits only 33% of the permeability-reducing effect observed with an equivalent concentration of cholesterol. researchgate.net
Hydrogen Bonding and Molecular Packing
The inability of cholesteryl ethyl ether to act as a hydrogen bond donor is a key aspect of its behavior. While the ether oxygen can still act as a hydrogen bond acceptor, the loss of the donor hydroxyl group prevents it from participating in the same intermolecular hydrogen bond networks as cholesterol. researchgate.net This is believed to be the reason for its failure to promote phosphoinositide domains, which are stabilized by such networks. researchgate.net
While no direct studies on the molecular packing of cholesteryl ethyl ether within a bilayer were found, crystallographic studies have shown that in bulk phases, it is isostructural with other cholesteryl derivatives like cholesteryl hexanoate (B1226103) and heptanoate. iucr.org However, this does not describe its specific orientation and packing within a fluid lipid environment.
Molecular Dynamics and Computational Modeling
No specific molecular dynamics (MD) simulations or theoretical modeling studies for cholesteryl ethyl ether in membrane bilayers were identified in the search results. Such studies would be necessary to provide detailed computational analysis of its conformation, orientation, and specific interactions with phospholipids within the bilayer.
Biophysical Studies of Cholesterin Ethyl Ether in Membrane Systems
Comparative Analysis of Cholesterin Ethyl Ether with Cholesterol and Other Sterol Analogs in Membrane Biophysics
The substitution of the 3β-hydroxyl group of cholesterol with an ether linkage introduces significant alterations to its interaction with membrane lipids, thereby modifying the biophysical properties of the membrane. This comparative analysis delves into the structural and functional consequences of this modification, contrasting this compound with cholesterol and its other analogs.
The defining difference between cholesterol and its ether-linked analogs, such as this compound, lies in the replacement of the polar hydroxyl headgroup with a less polar ether group. The hydroxyl group of cholesterol is crucial for its orientation and interactions within the lipid bilayer. It participates in hydrogen bonding with the ester carbonyl or phosphate (B84403) oxygen atoms of phospholipids (B1166683) and with water molecules at the membrane-water interface. This interaction is fundamental to cholesterol's well-documented "condensing effect," where it increases the order and packing of phospholipid acyl chains, leading to decreased membrane fluidity and permeability.
When the hydroxyl group is replaced by an ether linkage, the capacity for hydrogen bonding is significantly diminished. The ether oxygen is a weaker hydrogen bond acceptor compared to the hydroxyl group. This modification alters the sterol's positioning and interaction with neighboring lipids. Studies on various alkyl ethers of cholesterol have indicated that despite the absence of the 3β-hydroxyl group, these analogs can still mimic some of cholesterol's functions in membranes. For instance, cholesteryl methyl ether has been shown to substitute effectively for cholesterol in supporting the growth of certain yeast auxotrophs that require sterols, suggesting it can fulfill essential structural roles in cellular membranes.
Research on cholesteryl-(2'-hydroxy)-ethyl ether, a compound that retains some amphiphilic character due to the terminal hydroxyl group on the ether chain, has demonstrated its ability to substitute for cholesterol in both artificial and natural membranes. In studies using the yeast sterol auxotroph GL-7, this ether derivative supported growth as effectively as cholesterol. Furthermore, measurements of crystal violet permeability and membrane order parameter using spin labels were found to be similar for cells grown on either sterol. researchgate.net This suggests that the precise nature of the headgroup interaction is not the sole determinant of the sterol's ordering effect.
| Sterol | Membrane System | Order Parameter (S) | Reference |
|---|---|---|---|
| Cholesterol | Egg PC Vesicles | Similar to CH-OEG | researchgate.net |
| Cholesteryl-(2'-hydroxy)-ethyl ether (CH-OEG) | Egg PC Vesicles | Similar to Cholesterol | researchgate.net |
The biophysical impact of cholesteryl ethers on membrane systems is not only determined by the presence of the ether linkage but also by the length and structure of the alkyl chain attached to the ether oxygen. Increasing the hydrophobic bulk of the ether group can modulate the analog's ability to order and condense membrane lipids.
Studies involving a series of cholesteryl alkyl ethers, from cholesteryl methyl ether to cholesteryl butyl ether, have revealed a trend in their membrane-condensing efficacy. As the length of the alkyl ether chain increases, the ability of the sterol analog to condense membranes tends to decrease. This has been observed in monolayer studies, differential scanning calorimetry (DSC), and glucose permeability assays on liposomes. Cholesteryl methyl ether, with the smallest ether modification, has been found to substitute very well for cholesterol in its membrane-ordering functions.
The rationale behind this observation is that a bulkier group at the C3 position interferes with the optimal packing of the sterol with adjacent phospholipids. While the rigid steroid nucleus is the primary driver of the ordering effect, a large and flexible alkyl chain at the headgroup region can introduce disorder and disrupt the tight packing at the membrane interface. This steric hindrance can reduce the van der Waals interactions between the sterol and the phospholipid acyl chains, thereby diminishing the condensing effect.
For example, early comparative studies indicated that increasing the hydrophobic bulk of the ether, such as progressing from a methyl to a butyl group, lessens its capacity to condense membranes. This is reflected in a reduced ability to decrease the surface area per lipid in monolayer experiments and a lesser effect on the main phase transition temperature of phospholipids in DSC studies. Permeability studies on liposomes also support this, showing that membranes containing cholesteryl ethers with longer alkyl chains may be more permeable to small molecules like glucose compared to those with cholesterol or cholesteryl methyl ether.
The structure of the ether chain also plays a role. As seen with cholesteryl-(2'-hydroxy)-ethyl ether, the introduction of a polar group at the end of the ether chain can restore some of the amphiphilicity lost by replacing the 3β-hydroxyl group. researchgate.net This allows for a more favorable interaction with the aqueous phase and the polar headgroups of phospholipids, potentially anchoring the sterol more effectively at the interface and leading to a better mimicry of cholesterol's biophysical effects compared to a purely hydrophobic alkyl ether of similar length.
| Cholesteryl Ether Analog | Relative Condensing Effect | Observed Membrane Properties |
|---|---|---|
| Cholesteryl Methyl Ether | High (similar to cholesterol) | Effectively substitutes for cholesterol in supporting yeast growth; strong membrane ordering. |
| Cholesteryl Ethyl Ether | Moderate | Intermediate membrane ordering effects. |
| Cholesteryl Butyl Ether | Low | Decreased ability to condense membranes as observed in monolayer and permeability studies. |
| Cholesteryl-(2'-hydroxy)-ethyl ether | High (similar to cholesterol) | Effectively substitutes for cholesterol in yeast growth; membrane order parameter similar to cholesterol. researchgate.net |
Role of Cholesterin Ethyl Ether in Cellular and Subcellular Processes Non Human, in Vitro
Distribution and Localization of Cholesterin Ethyl Ether within Model Cells
The physical and chemical properties of this compound dictate its distribution within cellular models, primarily directing it towards hydrophobic environments away from aqueous cytoplasm and polar membrane interfaces.
Once introduced into a cellular system, typically as a component of reconstituted lipoproteins, this compound is taken up by cells and traffics to lipid droplets. nih.govsemanticscholar.org Lipid droplets are organelles that serve as the primary site for storing neutral lipids, including native cholesteryl esters. creative-proteomics.com The process begins when lipoproteins containing the ether analog are internalized by the cell. Following uptake, the non-hydrolyzable ether is transported and accumulates within the core of these lipid droplets.
Studies using radiolabeled cholesteryl ethers have confirmed their accumulation in these storage organelles. Because they cannot be broken down by lysosomal acid lipase (B570770) or neutral cholesteryl ester hydrolases, they become effectively trapped within the cell, making them excellent markers for quantifying the cumulative uptake of lipoprotein cores over time. nih.govsemanticscholar.org This contrasts with natural cholesteryl esters, which are hydrolyzed to free cholesterol and fatty acids, after which the free cholesterol can be re-esterified by ACAT and stored, or trafficked to other cellular compartments like the endoplasmic reticulum (ER) or plasma membrane. semanticscholar.orgcreative-proteomics.com Ether lipids, in general, have been linked to facilitating the formation of lipid droplets. frontiersin.org
This compound as a Tool for Studying Sterol Homeostasis in Cellular Models
Sterol homeostasis is a tightly regulated process that balances cholesterol acquisition, synthesis, and efflux to maintain cellular functions. nih.gov this compound's resistance to hydrolysis makes it an invaluable tool for isolating and studying specific regulatory pathways that govern this balance.
The SREBP pathway is a central regulator of cellular cholesterol levels. The processing and activation of SREBP transcription factors are suppressed when the free cholesterol content of the endoplasmic reticulum (ER) membrane is high. nih.govnih.gov When cells take up cholesterol from lipoproteins, the cholesteryl esters are hydrolyzed, and the resulting free cholesterol is transported to the ER, leading to the suppression of SREBP activation and a subsequent decrease in cholesterol synthesis and uptake. nih.gov
This compound is instrumental in demonstrating that the suppression of the SREBP pathway is dependent on the generation of free cholesterol, not merely the uptake of a lipoprotein particle. When cells are incubated with lipoproteins containing this compound, the ether accumulates in lipid droplets but does not release free cholesterol into the regulatory pool in the ER. Consequently, the accumulation of this compound fails to suppress SREBP processing. This makes it an ideal negative control in experiments designed to study cholesterol feedback regulation, allowing researchers to distinguish the effects of lipoprotein uptake from the downstream signaling initiated by metabolically liberated cholesterol. While other sterols, such as certain oxysterols or plant sterols, can directly influence SREBP processing, the inert nature of the ether linkage in this compound prevents it from participating in this key regulatory feedback loop. nih.govresearchgate.net
This compound provides critical insights into the mechanisms of cholesterol transport and the regulation of its esterification. By using radiolabeled versions of this compound, scientists can meticulously track the movement of lipoprotein-derived cholesterol cores. nih.gov
Key research applications include:
Distinguishing Uptake Pathways: It helps differentiate between the wholesale endocytosis of a lipoprotein particle and the "selective uptake" of its cholesteryl ester core, where the lipid is absorbed without the degradation of the entire particle. nih.govsigmaaldrich.com
Tracing Intracellular Movement: As a stable marker, it allows for the visualization and quantification of lipid transport from the cell surface to storage in lipid droplets, bypassing the complexities of hydrolysis and re-esterification. nih.gov
Studying Esterification: The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for esterifying free cholesterol for storage. creative-proteomics.com Since this compound is not hydrolyzed to free cholesterol, it does not act as a substrate for ACAT. This allows researchers to study the transport of lipoprotein cores to intracellular sites independently of the ACAT-mediated esterification cycle, helping to clarify the distinct pathways and regulatory steps involved in cellular cholesterol processing. creative-proteomics.com
| Compound | Hydrolysis by Cellular Esterases | Substrate for ACAT | Primary Intracellular Localization | Effect on SREBP Pathway |
|---|---|---|---|---|
| Free Cholesterol | Not Applicable | Yes (becomes esterified) | Cellular Membranes (e.g., Plasma Membrane, ER) | Suppresses (when ER levels are high) |
| Cholesteryl Oleate (Native Ester) | Yes (releases free cholesterol) | No (product of ACAT) | Lipid Droplets (after hydrolysis and re-esterification) | Suppresses (via released cholesterol) |
| This compound | No | No | Lipid Droplets (accumulates) | No direct effect |
Interactions with Cellular Components and Receptors in Non-Clinical Contexts
The interaction of this compound with cellular components is fundamentally different from that of free cholesterol due to its distinct chemical structure.
Free cholesterol is an essential structural component of mammalian cell membranes, where it intercalates between phospholipids (B1166683). Its polar hydroxyl group orients towards the aqueous interface, while the rigid sterol ring influences membrane fluidity, thickness, and curvature. creative-proteomics.com These properties allow cholesterol to directly interact with and modulate the function of numerous membrane-associated proteins, often through specific binding motifs like CRAC and CARC. frontiersin.orgnih.govresearchgate.net
In stark contrast, this compound is significantly more hydrophobic and lacks the polar hydroxyl group necessary for proper orientation within a phospholipid bilayer. Instead of integrating into cellular membranes, it preferentially partitions into the nonpolar core of lipid droplets and lipoproteins. creative-proteomics.comnih.gov Consequently, this compound does not directly interact with or influence the functionality of membrane-associated proteins in the way that free cholesterol does. Its primary interaction in a cellular context is as a passenger molecule within a lipoprotein particle that binds to cell surface receptors (e.g., the LDL receptor) to initiate uptake. Therefore, its effects on cellular processes are not mediated by direct modulation of membrane protein function but rather by its role as a stable tracer for lipoprotein metabolism.
| Property | Description | Research Application |
|---|---|---|
| Non-hydrolyzable Ether Linkage | Resistant to cleavage by cellular lipases and esterases. nih.gov | Acts as a stable, cumulative marker for lipoprotein core uptake. nih.gov |
| Hydrophobicity | Highly nonpolar, lacks a hydroxyl group for membrane insertion. | Localizes specifically to the core of lipid droplets and lipoproteins. creative-proteomics.com |
| Metabolic Inertness | Does not release free cholesterol or serve as a substrate for ACAT. creative-proteomics.com | Allows for the study of lipid transport pathways independent of metabolic conversion and SREBP feedback. nih.gov |
Use as an Anchor Molecule for Surface Modification in Liposome (B1194612) Research
This compound and its derivatives have been investigated as effective anchor molecules for the surface modification of liposomes in various in vitro research settings. The fundamental principle behind this application lies in the amphiphilic nature of the molecule. The lipophilic cholesterin backbone readily inserts into the lipid bilayer of the liposome, while the more hydrophilic ethyl ether group, often functionalized with other moieties, remains exposed to the aqueous exterior. This configuration allows for the tethering of various molecules, such as polymers, targeting ligands, or imaging agents, to the liposome surface, thereby altering its physicochemical properties and biological behavior.
One of the key advantages of using cholesterin-based anchors is their structural similarity to cholesterol, a natural and crucial component of many biological membranes. This similarity ensures that the anchor is well-tolerated within the liposomal membrane, minimizing disruptions to the bilayer's integrity and fluidity. Research has shown that modifications at the 3β-hydroxyl group of cholesterol, such as the formation of an ether linkage, can create a versatile platform for surface functionalization without significantly compromising the essential functions of the cholesterol moiety within the membrane.
Detailed research findings have demonstrated the viability of using cholesterin ether derivatives as substitutes for cholesterol in membrane studies, particularly for applications involving surface-modified liposomes. For instance, studies utilizing the yeast sterol auxotroph GL-7, a model organism for investigating the role of sterols in membranes, have shown that cholesteryl-(2'-hydroxy)-ethyl ether can effectively replace cholesterol in supporting cell growth. ias.ac.in This indicates that the ether modification does not impede the fundamental membrane-stabilizing functions of the cholesterol backbone.
Furthermore, comparative studies have revealed that key membrane properties remain largely unchanged when cholesteryl-(2'-hydroxy)-ethyl ether is substituted for cholesterol. This conservation of function is crucial for the design of "stealth" liposomes, where surface modifications are intended to prolong circulation time by reducing recognition by the immune system, without adversely affecting the stability of the vesicle. The ethyl ether linkage can act as a spacer, physically separating the attached molecule from the liposome surface, which can be advantageous for maintaining the functionality of the tethered molecule. ias.ac.in
The stability of the anchor within the liposome membrane is a critical factor for the successful application of surface-modified liposomes. While direct kinetic data for the insertion and retention of simple this compound is not extensively detailed, studies on structurally similar cholesterol-anchored molecules, such as polyethylene (B3416737) glycol (PEG)-cholesteryl conjugates, provide valuable insights. Research on these related compounds indicates that the insertion of the cholesterol anchor into a pre-formed liposome is a rapid process. researchgate.net The stability of this anchoring is influenced by the nature of the attached molecule; for example, in PEGylated cholesterol anchors, a higher molecular weight of the attached PEG chain has been correlated with a higher rate of release from the liposome membrane. researchgate.netnih.gov This suggests that the properties of the molecule tethered via the this compound anchor can influence its retention in the liposomal bilayer.
The following table summarizes comparative data on membrane properties from studies involving a cholesterin ether derivative and cholesterol, highlighting the suitability of the ether as an anchor molecule.
| Membrane Parameter | Liposomes with Cholesterol | Liposomes with Cholesteryl-(2'-hydroxy)-ethyl ether | Reference |
| Crystal Violet Permeability | Baseline | Similar to Cholesterol | ias.ac.in |
| Membrane Order Parameter | Baseline | Similar to Cholesterol | ias.ac.in |
| Support of Yeast (GL-7) Growth | Effective | As effective as Cholesterol | ias.ac.in |
Comparative Structural and Functional Research of Cholesterin Ethyl Ether
Structure-Activity Relationship (SAR) Studies of Etherified Sterols
Structure-activity relationship (SAR) studies of etherified sterols, including cholesterin ethyl ether, are crucial for elucidating the significance of the 3β-hydroxyl group and the impact of its modification on the biological functions of cholesterol.
The replacement of the 3β-hydroxyl group of cholesterol with an ether linkage has profound effects on its ability to mimic the functions of natural cholesterol in biological membranes. Research has shown that the nature of the alkyl group in the ether linkage is a key determinant of this mimicry.
The synthesis of a range of cholesteryl ethers with varying alkyl chain lengths, such as hexyl, tetradecyl, and oleyl ethers, has been reported. nih.gov While detailed comparative biological activity data for these specific compounds is not extensively available, the principle of SAR suggests that increasing the alkyl chain length would enhance the hydrophobicity of the sterol, potentially altering its interaction with membrane phospholipids (B1166683) and proteins. Shorter alkyl chains, like the ethyl group in this compound, are expected to cause less perturbation to the membrane structure compared to longer chains.
| Compound | Alkyl Chain | Key Finding | Reference |
| Cholesteryl-(2'-hydroxy)-ethyl ether | -(CH2)2-OH | Can substitute for cholesterol in yeast growth, indicating retention of essential structural features. | |
| Cholesteryl hexyl ether | -(CH2)5-CH3 | Synthesized for potential use in studying lipid metabolism. | nih.gov |
| Cholesteryl tetradecyl ether | -(CH2)13-CH3 | Synthesized for potential use in studying lipid metabolism. | nih.gov |
| Cholesteryl oleyl ether | -(CH2)8-CH=CH-(CH2)7-CH3 | Synthesized for potential use in studying lipid metabolism. | nih.gov |
This compound and cholesterol esters represent two major classes of cholesterol derivatives where the 3β-hydroxyl group is modified. While both are more hydrophobic than cholesterol, the nature of the linkage—ether versus ester—leads to significant differences in their biochemical and biophysical properties.
Cholesterol esters, formed by the esterification of the 3β-hydroxyl group with a fatty acid, are the primary storage and transport form of cholesterol in the body. wikipedia.org They are hydrolyzed by enzymes like cholesterol esterase to release free cholesterol. wikipedia.org In contrast, the ether linkage in this compound is generally more resistant to enzymatic cleavage, making it a metabolically stable analog of cholesterol. This stability is advantageous in studies aiming to trace the fate of cholesterol in biological systems without the complication of metabolic breakdown.
Biophysical studies have shown that the interactions of cholesterol with membrane phospholipids are highly specific. The 3β-hydroxyl group of cholesterol is known to engage in hydrogen bonding with the phosphate (B84403) and carbonyl groups of phospholipids, contributing to the ordering and condensation of the lipid bilayer. nih.gov The ether oxygen in this compound can still act as a hydrogen bond acceptor, but the absence of a hydroxyl proton alters its hydrogen bonding capability compared to cholesterol. This difference can affect its ability to order phospholipid acyl chains and influence membrane fluidity.
In biochemical assays, such as those measuring the activity of membrane-bound enzymes or the binding of proteins to membranes, this compound may exhibit different effects compared to cholesterol esters. The bulkier and more flexible ester group can create more significant steric hindrance and alter the conformation of the sterol in the membrane, thereby impacting protein-lipid interactions differently than the smaller and less flexible ether group.
Crystallographic and Conformational Analysis of this compound
The precise three-dimensional structure of this compound is fundamental to understanding its physical properties and its interactions at a molecular level.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Cholesteryl Methyl Ether | Monoclinic | P2₁ | a = 11.740 Å, b = 7.576 Å, c = 15.492 Å, β = 110.39° | koreascience.kr |
In the solid state, the packing of this compound molecules is governed by a combination of van der Waals forces and weaker electrostatic interactions. The hydrophobic steroid nucleus and the alkyl side chain will drive the molecules to pack in a way that minimizes exposure to any polar environment, leading to the characteristic layered structure observed in sterol crystals.
The ether linkage introduces a polar element into an otherwise nonpolar molecule. The oxygen atom of the ethoxy group is a potential hydrogen bond acceptor, though in the absence of strong hydrogen bond donors in the crystal lattice, its role may be limited to participating in weaker C-H···O interactions. Studies on the interactions between ether phospholipids and cholesterol have shown that the ether oxygen can participate in hydrogen bonding with water molecules and other polar groups. nih.govnih.gov
Future Research Trajectories and Emerging Applications of Cholesterin Ethyl Ether in Academic Settings
Development of Advanced Synthetic Routes for Complex Cholesterin Ethyl Ether Derivatives
The progression of research into the specific roles of this compound hinges on the ability to synthesize a diverse library of its derivatives. These derivatives, featuring various functional groups, labels, or structural modifications, are crucial for detailed mechanistic studies. Advanced synthetic methodologies are being explored to move beyond simple etherification and enable the creation of more complex and functionally versatile molecules.
Recent advancements in organic synthesis offer promising routes for creating these complex derivatives. nih.govopenaccesspub.org Methodologies such as cross-coupling reactions, "click" chemistry, and multi-step syntheses involving protecting groups are being adapted for sterol chemistry. nih.govmdpi.com For instance, the copper(I)-mediated azide-alkyne cycloaddition (CuAAC) "click" reaction provides a highly efficient and specific way to attach a wide range of moieties—from fluorescent probes to bioactive peptides—to an alkyne-functionalized this compound backbone. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions, which have been developed for synthesizing complex cholesterol esters, could be adapted for forming carbon-carbon or carbon-heteroatom bonds at various positions on the sterol ring or its side chain, starting from a this compound scaffold. nih.gov
Another area of development is the use of enzymatic or chemoenzymatic strategies. While enzymes are typically used for esterification, specific hydrolases or engineered enzymes could potentially be used for targeted modifications of the sterol structure, offering high regio- and stereoselectivity that is often difficult to achieve through traditional organic synthesis. The synthesis of radioiodinated cholesteryl ether derivatives for use as lipoprotein probes highlights the importance of creating molecules with specific functionalities for advanced biological tracking. nih.gov
| Synthetic Approach | Description | Potential Application for this compound Derivatives | Key Features |
| Click Chemistry (CuAAC) | A highly efficient copper-catalyzed reaction between an azide (B81097) and an alkyne to form a stable triazole linkage. mdpi.com | Attachment of fluorescent dyes, biotin (B1667282) tags, or small molecule drugs to an alkyne- or azide-modified this compound. | High yield, mild reaction conditions, high specificity. |
| Cross-Coupling Reactions | Palladium- or other transition metal-catalyzed reactions to form C-C or C-heteroatom bonds. nih.gov | Introduction of functional groups or different alkyl/aryl side chains onto the sterol backbone. | Versatility in bond formation, ability to create complex carbon skeletons. |
| Epichlorohydrin (B41342) Chemistry | A method involving the alkylation of cholesterol with epichlorohydrin, followed by ring-opening to introduce a functionalized linker. mdpi.com | Creation of derivatives with linker arms for attaching larger molecules or modifying solubility. | Introduces a flexible, functionalizable linker at the C3 position. |
| DCC/DMAP Esterification | Use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents for ester formation. acs.org | While primarily for esters, this chemistry can be adapted for attaching moieties with carboxylic acid groups to hydroxylated derivatives of this compound. | Mild conditions, widely used for sensitive substrates. |
| Radioiodination | Incorporation of radioactive iodine isotopes into the molecule. nih.gov | Development of tracers for in vivo imaging and metabolic studies of lipoprotein transport. | Enables highly sensitive detection for biological tracing. |
The goal of these advanced synthetic strategies is to produce a toolkit of this compound derivatives. These molecules will enable researchers to dissect the specific interactions between the etherified sterol and its environment with unprecedented precision.
High-Throughput Screening for Novel Interactions in Model Systems
High-Throughput Screening (HTS) offers a powerful methodology to rapidly assess the interactions of this compound and its derivatives with a vast number of biological molecules, such as proteins and other lipids. bmglabtech.comwikipedia.org By automating the testing of large chemical libraries, HTS can quickly identify novel binding partners or modulators of specific biological pathways, providing starting points for further investigation. bmglabtech.com
In the context of this compound, HTS assays can be designed to probe its influence on various cellular processes. For example, cell-based assays can screen for compounds that alter lipid metabolism or signaling pathways in the presence of this compound. A screening platform designed to identify inhibitors of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of lipid homeostasis, could be adapted to investigate how this compound affects this pathway. acs.org Thermal shift assays and surface plasmon resonance are HTS-compatible techniques that can identify direct binding between purified proteins and this compound derivatives. nih.gov
Model membrane systems are particularly well-suited for HTS applications. Arrays of supported lipid bilayers with varying compositions can be used to screen how this compound influences the binding of drugs or proteins to the membrane. nih.gov Techniques such as second harmonic generation (SHG) imaging allow for the label-free, quantitative measurement of small molecule association with these lipid arrays, revealing how factors like lipid phase and the presence of other sterols affect these interactions. nih.gov
| HTS Technique | Model System | Target Interaction | Potential Finding |
| Fluorescence Correlation Spectroscopy (FCS) | Giant Unilamellar Vesicles (GUVs) | Lipid-lipid and lipid-protein dynamics | Changes in membrane fluidity or domain formation induced by this compound. frontiersin.org |
| Thermal Shift Assay (TSA) | Purified Proteins | Direct binding of this compound to proteins | Identification of novel sterol-binding proteins that preferentially interact with the ether form. nih.gov |
| Surface Plasmon Resonance (SPR) | Purified Proteins | Binding affinity and kinetics | Quantitative data on the strength and specificity of this compound-protein interactions. nih.gov |
| Second Harmonic Generation (SHG) Imaging | Supported Lipid Bilayer Arrays | Drug-membrane interactions | How this compound alters the binding of therapeutic compounds to membranes of different compositions. nih.gov |
| Reporter Gene Assays | Engineered Cell Lines | SREBP pathway activation | Identification of this compound derivatives that modulate cellular lipid metabolism. acs.org |
By employing these HTS strategies, researchers can move beyond studying one interaction at a time and instead systematically map the "interactome" of this compound. This will accelerate the discovery of its cellular roles and identify proteins and pathways that are uniquely sensitive to the ether modification of the sterol headgroup.
Application of Artificial Intelligence and Machine Learning in Predicting Etherified Sterol Behavior
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in biological and chemical research, capable of identifying complex patterns in large datasets that are not apparent through traditional analysis. nih.gov For this compound, AI and ML models hold the potential to predict its biophysical behavior, its interactions with other molecules, and its influence on membrane properties, thereby guiding experimental design and accelerating discovery. whiterose.ac.uksimula.no
One major application is in the realm of molecular dynamics (MD) simulations. While MD simulations can model the behavior of lipids in a membrane, they are computationally expensive. nih.gov ML algorithms can be trained on data from these simulations to create predictive models that are significantly faster. rsc.org For example, a machine learning model trained on atomistic MD data was able to successfully classify individual lipid configurations as being in a "fluid" or "gel" state, supporting a two-state model of membrane fluidity. rsc.org Such an approach could be used to predict how varying concentrations of this compound would influence phase transitions in complex lipid bilayers.
| AI/ML Application | Input Data | Predicted Outcome | Potential Insight for this compound |
| Membrane Phase Prediction | Molecular Dynamics (MD) simulation trajectories of lipid bilayers. rsc.org | The phase state (e.g., liquid-ordered, liquid-disordered) of lipid domains. | How the ether linkage in this compound alters membrane domain stability compared to cholesterol. |
| Protein-Lipid Interaction Site Prediction | MD simulation data and protein structural information. whiterose.ac.uk | The probability of a specific protein residue interacting with a lipid. | Identification of proteins that may gain or lose affinity for the sterol due to the ethyl ether group. |
| Membrane Permeability Prediction | Physicochemical properties of small molecules and implicit membrane models. rsc.orgnih.gov | The free energy of permeation for a molecule crossing a lipid bilayer. | Whether membranes containing this compound have altered permeability to specific drugs or metabolites. |
| Lipid Model Refinement | Experimental data (e.g., from NMR spectroscopy). simula.no | Optimized parameters for lipid models used in simulations. | A more accurate computational model of this compound for use in all in silico studies. |
By integrating AI and ML into the study of etherified sterols, researchers can build a predictive framework to understand how the subtle change from a hydroxyl to an ethyl ether group can cascade into significant changes in the behavior of membranes and their associated proteins.
Integration of this compound Studies into Broader Lipidomics and Membrane Biology Frameworks
The ultimate goal of studying a molecule like this compound is to understand its role within the complex system of the cell. This requires integrating findings from its synthesis and biophysical characterization into the broader fields of lipidomics and membrane biology. nih.gov Lipidomics, the large-scale study of cellular lipids, provides a systems-level context for understanding how this compound might perturb the cellular lipid landscape. elsevierpure.comresearchgate.net
This compound and its radiolabeled analogs serve as invaluable tools in these fields precisely because they are often non-metabolizable. nih.gov Unlike cholesterol, which can be esterified into cholesteryl esters and stored in lipid droplets, cholesteryl ethers tend to accumulate in cells, acting as cumulative markers for the uptake of lipoproteins or lipid emulsions. nih.gov This property allows researchers to trace lipid transport pathways and study the metabolism of particles like lipoproteins with greater clarity. nih.gov
The study of ether lipids, in general, has revealed their critical structural and functional roles in membranes. nih.govwikipedia.org They are known to be important for the organization and stability of lipid rafts—cholesterol-rich microdomains involved in cell signaling. nih.gov Research on model membranes has shown that the interactions of ether lipids are strongly influenced by the concentration of cholesterol. nih.gov By introducing this compound into these systems, researchers can systematically probe how the nature of the sterol headgroup (hydroxyl vs. ethyl ether) affects the formation and properties of these critical membrane domains. mdpi.com
Furthermore, lipidomics analysis using mass spectrometry can quantify hundreds of different lipid species within a cell or organelle. elsevierpure.comlipotype.com Experiments could be designed where cells are treated with this compound, followed by a comprehensive lipidomics analysis. This would reveal if the presence of the ether analog causes compensatory changes in the levels of other lipids, such as phospholipids (B1166683), sphingolipids, or diacylglycerols, providing clues to its downstream functional effects and its integration into metabolic pathways like the ether lipid metabolism pathway. genome.jp
| Research Area | Application of this compound | Key Question Addressed | Broader Impact |
| Lipid Transport Studies | Use of radiolabeled this compound as a non-metabolizable tracer. nih.govnih.gov | How are lipoproteins and their lipid cargo taken up and distributed among different tissues? | Understanding the mechanisms of diseases related to lipid transport, such as atherosclerosis. |
| Membrane Domain (Raft) Biology | Incorporation into model membranes with varying lipid compositions. nih.govnih.gov | How does the sterol's C3-OH group contribute to the stability and function of lipid rafts? | Elucidating the principles of membrane organization and cell signaling. |
| Lipidomics Profiling | Perturbation of cellular systems followed by mass spectrometry-based lipid analysis. elsevierpure.comlipotype.com | Does the cell alter its lipid composition to compensate for the presence of an etherified sterol? | Revealing novel connections between sterol structure and global lipid homeostasis. |
| Cellular Signaling | Investigation of its effect on membrane-associated signaling proteins. nih.gov | Can this compound substitute for cholesterol in supporting the function of specific membrane proteins? | Defining the precise structural requirements of cholesterol for its various biological functions. |
By positioning this compound not as an isolated compound but as a tool within these larger biological frameworks, its study can contribute significantly to a more integrated and comprehensive understanding of lipid science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
